Artemether and lumefantrine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

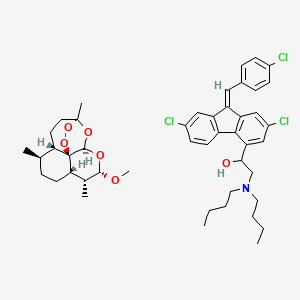

Artemether mixture with lumefantrine is a combination of artemether and benflumetol; a slower and long-acting antimalarial compound.

Applications De Recherche Scientifique

Pharmacokinetics and Therapeutic Efficacy

- Artemether and lumefantrine are components of a widely used antimalarial drug, effective even against multidrug-resistant falciparum malaria. Artemether is rapidly absorbed and transformed into dihydroartemisinin, which, along with lumefantrine, plays a crucial role in the rapid reduction of parasite biomass and symptoms resolution (White, Vugt, & Ezzet, 1999).

- Pharmacokinetic studies have shown that the effectiveness of artemether-lumefantrine is influenced by factors like food intake, which significantly enhances the bioavailability of both artemether and lumefantrine (Ashley et al., 2007).

Safety and Drug Interactions

- Concerns about potential neurotoxicity in humans due to artemether, as observed in animal studies, were investigated but not confirmed in a study evaluating auditory brainstem responses in subjects treated with artemether-lumefantrine (Hutagalung et al., 2006).

- The safety of artemether-lumefantrine in terms of cardiotoxicity was also explored, with no evidence of significant cardiac effects at therapeutic doses found in a prospective electrocardiographic study (van Vugt et al., 1999).

Efficacy in Special Populations

- In pregnant women with uncomplicated Plasmodium falciparum malaria, the population pharmacokinetics of lumefantrine suggested altered pharmacokinetic properties that contribute to higher treatment failure rates, indicating a need for dose optimization in this group (Tarning et al., 2009).

- Another study found that artemether-lumefantrine pharmacokinetics and clinical response are minimally altered in pregnant Ugandan women compared to nonpregnant adults, although a shorter terminal half-life for lumefantrine was observed, which may impact reinfection frequency or posttreatment prophylactic period (Nyunt et al., 2015).

Treatment Adherence and Outcomes

- Assessing the impact of imperfect adherence to artemether-lumefantrine on malaria treatment outcomes, a study using within-host modeling predicted higher rates of treatment failure in the case of suboptimal adherence, especially in children (Challenger et al., 2017).

Drug Monitoring and Quantitative Analysis

- The quantitative determination of artemether and lumefantrine in biological samples is crucial for monitoring drug concentrations, evaluating treatment response, and developing generic drugs. Various analytical methods, including HPLC-MS/MS, have been employed for this purpose (Resende, da Silva, & Fernandes, 2019).

Propriétés

Numéro CAS |

141204-94-6 |

|---|---|

Nom du produit |

Artemether and lumefantrine |

Formule moléculaire |

C46H58Cl3NO6 |

Poids moléculaire |

827.3 g/mol |

Nom IUPAC |

2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol;(4S,5R,8S,9R,10S,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |

InChI |

InChI=1S/C30H32Cl3NO.C16H26O5/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28;1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3;9-14H,5-8H2,1-4H3/b25-15-;/t;9-,10-,11+,12+,13+,14-,15?,16-/m.1/s1 |

Clé InChI |

ZVAQGQOEHFIYMQ-UGOKYLLISA-N |

SMILES isomérique |

CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC)C |

SMILES |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |

SMILES canonique |

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

artemether - benflumetol Artemether Benflumetol Artemether Benflumetol Combination Artemether Lumefantrine Artemether Lumefantrine Combination artemether, benflumetol drug combination Artemether, Lumefantrine Drug Combination artemether-benflumetol combination artemether-lumefantrine combination Benflumetol, Artemether CGP 56697 CGP-56697 CGP56697 Co Artemether co-artemether Coartem Lumefantrine, Artemethe |

Origine du produit |

United States |

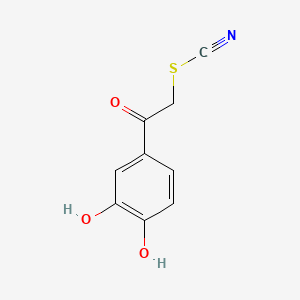

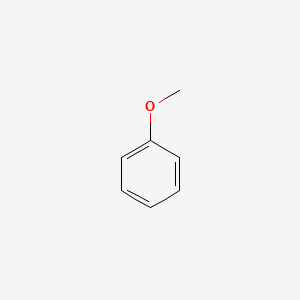

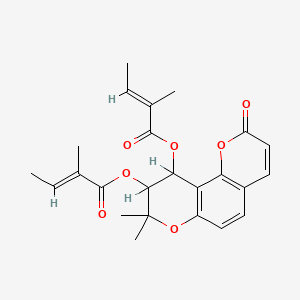

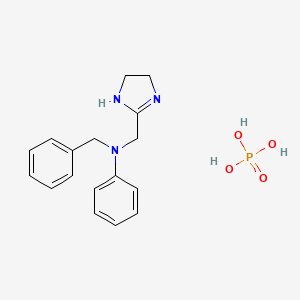

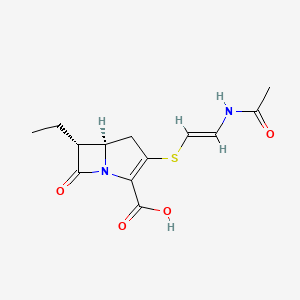

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

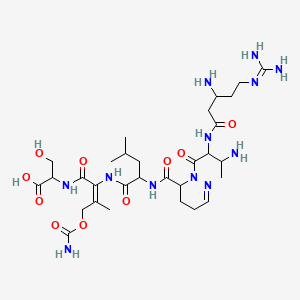

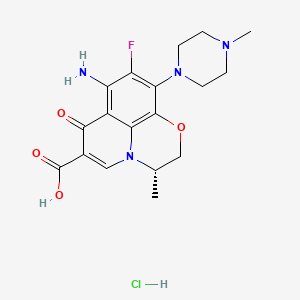

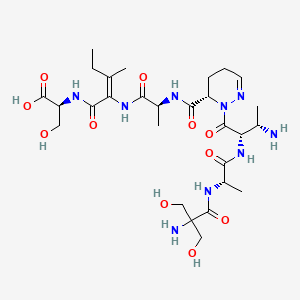

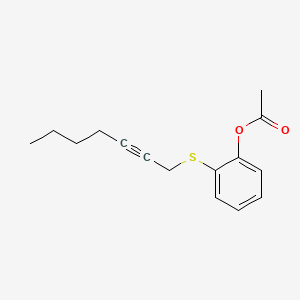

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.